molecular formula C20H18F2N2O3 B2724273 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1105216-52-1

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No. B2724273
CAS RN: 1105216-52-1
M. Wt: 372.372
InChI Key: NQWIDFQODDAUTD-UHFFFAOYSA-N
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Description

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide, also known as DFDI, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. The compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).

Scientific Research Applications

Antifungal Properties

This compound exhibits antifungal activity, making it relevant for treating fungal infections. Its structure includes a formyl group, which creates a promising site for further functionalization. Researchers can explore modifications to enhance its efficacy against specific fungal species .

Late-Stage Functionalization

Given the side effects associated with the antifungal drug voriconazole (VN), researchers have investigated late-stage functionalization of VN derivatives. The compound VN-CHO, derived from the photoredox-catalyzed hydroxymethylation of VN, offers a new avenue for functionalization. Its formyl group provides an active site for further chemical modifications .

Structural Insights

The 1D and 2D NMR techniques have unveiled the structure of VN-CHO. These insights are valuable for understanding its reactivity, stability, and potential interactions with biological targets .

Drug Development

Researchers can explore VN-CHO as a starting point for designing novel antifungal agents. By modifying its structure, they may improve efficacy, reduce side effects, and overcome resistance observed with other antifungal drugs .

Medicinal Chemistry

The compound’s unique structure—incorporating both a formyl group and a 5-fluoropyrimidine—offers opportunities for medicinal chemistry studies. Investigating its interactions with fungal enzymes and cell membranes could lead to innovative drug design .

Mechanism of Action

Understanding how VN-CHO interacts with fungal cells and disrupts their metabolism is crucial. Researchers can explore its mode of action to optimize therapeutic strategies .

properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-26-16-4-2-3-13(9-16)7-8-23-20(25)12-15-11-19(27-24-15)17-6-5-14(21)10-18(17)22/h2-6,9-11H,7-8,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWIDFQODDAUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide

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